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Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and
apoptosis. Its dysregulation is implicated in various cancers. The core of the pathway consists
of a kinase cascade that ultimately phosphorylates and inhibits the transcriptional co-activators
YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1]
[2][3][4] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where
they interact with transcription factors, primarily the TEAD family, to induce the expression of
genes that promote cell growth and inhibit apoptosis.[1][3] Given its central role in cell fate
determination, the Hippo-YAP/TAZ pathway is a key area of interest for therapeutic
intervention.

CRISPR-Cas9 genome-wide screening has emerged as a powerful and unbiased tool to
systematically identify novel regulators of complex biological processes like the Hippo pathway.
[5][6][7] By knocking out every gene in the genome, researchers can identify genes whose
loss-of-function leads to a specific phenotype, such as the activation or suppression of
YAP/TAZ activity. This application note provides a detailed protocol for a hypothetical CRISPR
knockout screen to identify novel regulators of the Hippo-YAP/TAZ signaling pathway.

Signaling Pathway Overview
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Caption: The core Hippo-YAP/TAZ signaling cascade.
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Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Quantitative Data Summary

The following tables represent hypothetical data from a genome-wide CRISPR screen to
identify regulators of YAP/TAZ activity. The screen utilizes a cell line with a reporter for
YAP/TAZ nuclear localization.

Table 1: Top 5 Gene Knockouts Leading to Increased YAP/TAZ Activity

Fold
Gene Symbol Gene Name Enrichment p-value Function
(log2)
Core Hippo
Large tumor )
pathway kinase,
LATS1 suppressor 8.2 1.5e-8
] phosphorylates
kinase 1
YAP/TAZ.
Core Hippo
Large tumor )
pathway kinase,
LATS2 suppressor 7.9 2.1e-8
) phosphorylates
kinase 2
YAP/TAZ.
Salvador family _
) Scaffold protein
WW domain
SAV1 o 6.5 3.4e-7 for MST1/2
containing _
) kinases.
protein 1
Upstream
NF2 Neurofibromin 2 5.8 1.2e-6 regulator of the
Hippo pathway.
Kinase that can
) phosphorylate
TAO1 Tao kinase 1 4.9 5.6e-6

and activate
MST1/2.

Table 2: Top 5 Gene Knockouts Leading to Decreased YAP/TAZ Activity
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Fold Depletion

Gene Symbol Gene Name p-value Function
(log2)
) Transcriptional
Yes-associated )
YAP1 ) -7.5 4.2e-8 co-activator, core
protein 1
component.
WW domain -
o Transcriptional
containing _
WWTR1 (TAZ) o -7.1 6.8e-8 co-activator, core
transcription
component.
regulator 1
TEA domain Transcription
TEAD1 transcription -6.8 1.9e-7 factor partner for
factor 1 YAP/TAZ.
Downstream
Connective target and
CTGF tissue growth -5.2 8.3e-6 potential
factor feedback
regulator.
Cytoskeletal
. component,
Actin, alpha 2, )
ACTA2 -4.6 2.1e-5 influences
smooth muscle )
mechanical
sensing.

Experimental Protocols
Lentiviral sgRNA Library Production

This protocol describes the production of lentiviral particles for a pooled sgRNA library.

Materials:

o Pooled sgRNA library in a lentiviral vector (e.g., lentiCRISPRv2)

e HEK?293T cells
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Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

Transfection reagent (e.g., Lipofectamine 3000)

DMEM with 10% FBS

Opti-MEM

0.45 pm syringe filters
Procedure:

o Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes so they
reach 70-80% confluency at the time of transfection.

» Transfection:
o For each 10 cm dish, prepare two tubes:

= Tube A: Mix 10 pg of sgRNA library plasmid, 7.5 pg of psPAX2, and 2.5 pg of pMD2.G
in 500 pL of Opti-MEM.

= Tube B: Dilute 30 pL of Lipofectamine 3000 in 500 pL of Opti-MEM.

o Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at
room temperature.

o Add the transfection complex dropwise to the HEK293T cells.
e Virus Harvest:
o 48 hours post-transfection, harvest the supernatant containing the lentiviral particles.
o Centrifuge at 500 x g for 5 minutes to pellet cell debris.
o Filter the supernatant through a 0.45 pum syringe filter.

 Virus Titer: Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the
screen. This is crucial to ensure that most cells receive only a single sgRNA.[6]
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o Storage: Aliquot the virus and store at -80°C.

CRISPR Screen Execution

Materials:

o Cas9-expressing target cells (e.g., MCF10A-Cas9)
o Lentiviral sgRNA library

e Polybrene

e Puromycin (or other appropriate selection antibiotic)
e Cell culture reagents

Procedure:

e Transduction:

o Seed the target cells at a density that will allow for logarithmic growth throughout the
experiment.

o Transduce the cells with the sgRNA library at an MOI of 0.3-0.5 in the presence of 8 ug/mL
polybrene. Ensure a library coverage of at least 500 cells per sgRNA.[8]

e Selection: 24 hours post-transduction, replace the media with fresh media containing the
appropriate concentration of puromycin to select for transduced cells. Maintain selection for
2-3 days until non-transduced control cells are all killed.

e Initial Timepoint (TO): After selection, harvest a representative population of cells to serve as
the baseline sgRNA distribution (T0). A minimum of 500 cells per sgRNA should be collected.

e Phenotypic Selection: Culture the remaining cells under conditions that will select for the
desired phenotype. For a Hippo pathway screen, this could involve culturing the cells to a
high density to activate the Hippo pathway. Cells with knockouts of negative regulators will
have a growth advantage.
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e Final Timepoint (T-final): After a predetermined number of population doublings (typically 10-
14), harvest the final cell population.

sgRNA Sequencing and Data Analysis

Materials:

Genomic DNA extraction kit

PCR primers flanking the sgRNA cassette

High-fidelity DNA polymerase

Next-generation sequencing platform (e.qg., lllumina)

Procedure:

Genomic DNA Extraction: Extract genomic DNA from the TO and T-final cell pellets.

o sgRNA Amplification: Amplify the sgRNA-containing region from the genomic DNA using a
two-step PCR protocol. The first PCR enriches for the sgRNA cassette, and the second adds
lllumina sequencing adapters and barcodes.[9]

e Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing.
o Data Analysis:

o Align the sequencing reads to the sgRNA library reference to obtain read counts for each
SgRNA.

o Calculate the log2 fold change in abundance for each sgRNA between the T-final and TO
samples.

o Use statistical methods (e.g., MAGeCK) to identify genes whose corresponding sgRNAs
are significantly enriched or depleted in the T-final population.

Hit Validation
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Caption: Logical flow for the validation of candidate genes.

Following the primary screen, it is essential to validate the top candidate genes to confirm their
role in regulating the Hippo-YAP/TAZ pathway and to rule out off-target effects.

Protocol for Validation:

« Individual Gene Knockout: For each candidate gene, design 2-3 new sgRNAs targeting
different exons.

e Phenotypic Confirmation: Transduce Cas9-expressing cells with the individual sgRNAs and
confirm the expected phenotype (e.g., increased or decreased YAP/TAZ nuclear localization
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via immunofluorescence).

o Molecular Validation:

o Western Blot: Analyze the protein levels of key Hippo pathway components, including
phosphorylated and total YAP/TAZ.

o gPCR: Measure the mRNA levels of known YAP/TAZ target genes (e.g., CTGF, CYR61).

» Rescue Experiments: To confirm the specificity of the knockout, re-express the wild-type
version of the candidate gene in the knockout cells and assess whether the original
phenotype is reversed.

Conclusion

CRISPR-based functional genomics screens provide a powerful, unbiased approach to dissect
complex signaling pathways like the Hippo-YAP/TAZ cascade. The protocols and workflows
outlined in this application note offer a comprehensive guide for researchers to identify and
validate novel regulators, which can serve as potential therapeutic targets for a variety of
diseases, including cancer. The systematic nature of CRISPR screening accelerates the
discovery of new biology and provides a rich dataset for further mechanistic studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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